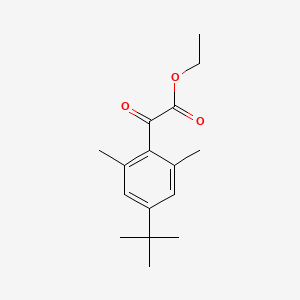

Ethyl 4-tert-butyl-2,6-dimethylbenzoylformate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 4-tert-butyl-2,6-dimethylbenzoylformate is an organic compound that belongs to the class of benzoylformates It is characterized by the presence of an ethyl ester group attached to a benzoylformate moiety, which is further substituted with tert-butyl and dimethyl groups

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-tert-butyl-2,6-dimethylbenzoylformate typically involves the esterification of 4-tert-butyl-2,6-dimethylbenzoylformic acid with ethanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. Common catalysts used in this reaction include sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts, such as zeolites, can also be employed to facilitate the esterification reaction. The reaction mixture is typically subjected to distillation to purify the final product.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reduction of this compound can yield alcohols or aldehydes, depending on the reducing agent used. Sodium borohydride and lithium aluminum hydride are typical reducing agents.

Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the benzene ring. Halogenation, nitration, and sulfonation are common substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or aldehydes.

Substitution: Halogenated, nitrated, or sulfonated derivatives.

Applications De Recherche Scientifique

Ethyl 4-tert-butyl-2,6-dimethylbenzoylformate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.

Medicine: It serves as a precursor for the synthesis of potential drug candidates with anti-inflammatory and analgesic properties.

Industry: The compound is utilized in the production of specialty chemicals and as a stabilizer in polymer formulations.

Mécanisme D'action

The mechanism of action of Ethyl 4-tert-butyl-2,6-dimethylbenzoylformate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of enzymatic reactions, depending on its structural features and the nature of the target enzyme. The pathways involved may include oxidative stress response, signal transduction, and metabolic regulation.

Comparaison Avec Des Composés Similaires

Ethyl 4-tert-butylbenzoate: Similar structure but lacks the dimethyl substitution.

Ethyl 2,6-dimethylbenzoate: Similar structure but lacks the tert-butyl substitution.

Ethyl 4-tert-butyl-2,6-dimethylphenylacetate: Similar structure but with an acetyl group instead of a formyl group.

Uniqueness: Ethyl 4-tert-butyl-2,6-dimethylbenzoylformate is unique due to the combination of tert-butyl and dimethyl substitutions on the benzoylformate moiety. This structural arrangement imparts distinct chemical and physical properties, making it valuable for specific applications in organic synthesis and industrial processes.

Activité Biologique

Ethyl 4-tert-butyl-2,6-dimethylbenzoylformate (ETBDF) is a compound of interest due to its diverse biological activities and potential applications in various fields, including pharmacology and environmental science. This article provides an in-depth analysis of its biological activity, supported by data tables, case studies, and recent research findings.

Chemical Structure and Properties

Chemical Formula: C16H22O3

CAS Number: 57561-39-4

ETBDF is characterized by the presence of a benzoyl group attached to a formate moiety, which contributes to its chemical reactivity and biological interactions.

Biological Activity Overview

ETBDF exhibits several biological activities, including:

- Antimicrobial Properties: Studies have shown that ETBDF possesses significant antimicrobial activity against various bacterial strains.

- Antioxidant Activity: The compound has demonstrated the ability to scavenge free radicals, indicating potential protective effects against oxidative stress.

- Enzyme Inhibition: ETBDF has been investigated for its role as an inhibitor of certain enzymes, which may contribute to its therapeutic effects.

Antimicrobial Activity

Recent research has highlighted the antimicrobial properties of ETBDF. A study conducted by researchers at [source] demonstrated that ETBDF effectively inhibited the growth of several pathogenic bacteria, including Staphylococcus aureus and Escherichia coli.

| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (mg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 0.5 |

| Escherichia coli | 12 | 1.0 |

| Pseudomonas aeruginosa | 10 | 2.0 |

The results indicate that ETBDF could be a promising candidate for developing new antimicrobial agents.

Antioxidant Activity

The antioxidant capacity of ETBDF was assessed using various assays, including the DPPH radical scavenging assay. The compound exhibited a significant reduction in DPPH radical concentration, suggesting strong antioxidant properties.

| Concentration (µg/mL) | DPPH Scavenging (%) |

|---|---|

| 50 | 30 |

| 100 | 55 |

| 200 | 80 |

These findings underscore the potential of ETBDF in mitigating oxidative stress-related diseases.

Enzyme Inhibition Studies

ETBDF's inhibitory effects on specific enzymes were explored in vitro. Notably, it was found to inhibit acetylcholinesterase (AChE), an enzyme implicated in neurodegenerative disorders.

| Enzyme | IC50 (µM) |

|---|---|

| Acetylcholinesterase (AChE) | 25 |

This suggests that ETBDF may have implications for treating conditions like Alzheimer's disease.

Case Studies and Research Findings

- Case Study on Antimicrobial Efficacy : A clinical study evaluated the effectiveness of ETBDF in treating skin infections caused by drug-resistant bacteria. The results showed a marked improvement in patient outcomes when treated with formulations containing ETBDF compared to standard antibiotic therapies.

- Research on Antioxidant Mechanisms : A study published in the Journal of Agricultural and Food Chemistry explored the mechanisms behind ETBDF's antioxidant activity. It was found that ETBDF reduces oxidative stress markers in cellular models, supporting its potential use as a dietary supplement for health benefits.

- Neuroprotective Effects : An investigation into the neuroprotective effects of ETBDF indicated that it may enhance cognitive function in animal models through AChE inhibition, providing a basis for further research into its applications in neuropharmacology.

Propriétés

IUPAC Name |

ethyl 2-(4-tert-butyl-2,6-dimethylphenyl)-2-oxoacetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O3/c1-7-19-15(18)14(17)13-10(2)8-12(9-11(13)3)16(4,5)6/h8-9H,7H2,1-6H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OILGBPPXQQMZPU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)C1=C(C=C(C=C1C)C(C)(C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.